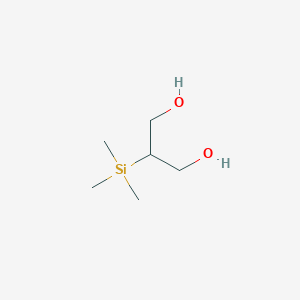

1,3-Propanediol, 2-(trimethylsilyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

189066-36-2 |

|---|---|

Molecular Formula |

C6H16O2Si |

Molecular Weight |

148.28 g/mol |

IUPAC Name |

2-trimethylsilylpropane-1,3-diol |

InChI |

InChI=1S/C6H16O2Si/c1-9(2,3)6(4-7)5-8/h6-8H,4-5H2,1-3H3 |

InChI Key |

BGMVXIDWBZLIRZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trimethylsilyl 1,3 Propanediol

Direct Synthesis Approaches

Direct synthesis methodologies aim to construct the 2-(trimethylsilyl)-1,3-propanediol framework through either the formation of the crucial carbon-silicon bond at the C2 position of a propanediol (B1597323) backbone or by introducing the hydroxyl groups to a molecule already possessing the C2-silyl moiety.

Carbon-Silicon Bond Formation Strategies at the C2 Position

The direct formation of a carbon-silicon bond at the sterically hindered C2 position of 1,3-propanediol (B51772) or its derivatives presents a significant synthetic challenge. One hypothetical approach could involve the deprotonation of a suitably protected 1,3-propanediol at the C2 position, followed by quenching with a trimethylsilyl (B98337) halide. However, the acidity of the C-H bond at the C2 position is generally low, making this approach difficult without the presence of activating groups.

A more plausible strategy involves the use of organometallic reagents. For instance, the reaction of a di-Grignard or di-lithio derivative of a protected 1,3-propanediol with a trimethylsilylating agent could potentially lead to the desired product, although regioselectivity and competing reactions would need to be carefully controlled.

Another potential route could be the transition-metal-catalyzed C-H silylation of 1,3-propanediol derivatives. While this technology has seen significant advancements, the selective silylation of a secondary carbon in the presence of two primary hydroxyl groups would require a highly specific catalytic system.

Hydroxylation or Diol Formation with Pre-existing Silyl (B83357) Group

This approach involves starting with a precursor that already contains the trimethylsilyl group at the desired position and then introducing the two hydroxyl groups. One possible precursor is allyltrimethylsilane. A two-step process involving epoxidation of the double bond followed by ring-opening of the resulting epoxide could yield a 1,2-diol. Subsequent functional group manipulation would be required to introduce the second hydroxyl group at the C3 position.

Alternatively, a dihydroxylation reaction of a suitably substituted allylic silane (B1218182) could be envisioned. For example, the asymmetric dihydroxylation of an allylic silane derivative could potentially provide a chiral diol, which could then be converted to the target compound.

Indirect Synthesis via Precursor Transformation

Indirect synthetic routes offer a more controlled and often higher-yielding approach to 2-(trimethylsilyl)-1,3-propanediol by utilizing well-established chemical transformations on carefully chosen precursors.

Reduction of Silane-Containing Carbonyl Precursors

A highly effective and commonly employed strategy for the synthesis of 1,3-diols is the reduction of dicarbonyl compounds or their derivatives. In the context of 2-(trimethylsilyl)-1,3-propanediol, the most logical precursor is a 2-(trimethylsilyl)malonic acid derivative.

The synthesis of diethyl 2-(trimethylsilyl)malonate is well-documented. It can be prepared by the silylation of diethyl malonate. Subsequent reduction of this silyl-substituted malonate with a strong reducing agent, such as lithium aluminum hydride (LiAlH4), is expected to yield 2-(trimethylsilyl)-1,3-propanediol. masterorganicchemistry.com The general reaction is depicted below:

Reaction Scheme for the Reduction of Diethyl 2-(trimethylsilyl)malonate

| Precursor | Reducing Agent | Product | Reference |

| Diethyl 2-(trimethylsilyl)malonate | Lithium Aluminum Hydride (LiAlH4) | 2-(trimethylsilyl)-1,3-propanediol | masterorganicchemistry.com |

This method is advantageous due to the ready availability of the starting materials and the generally high yields associated with LiAlH4 reductions of esters. masterorganicchemistry.com

Ring-Opening Reactions of Cyclic Silyl Ethers

Another potential indirect route involves the ring-opening of a cyclic precursor containing the 2-(trimethylsilyl) moiety. A suitable precursor would be 2-(trimethylsilyl)-1,3-dioxane. The synthesis of this cyclic acetal (B89532) could be achieved through the reaction of 2-(trimethylsilyl)malonaldehyde (or a synthetic equivalent) with 1,3-propanediol.

The subsequent ring-opening of the 2-(trimethylsilyl)-1,3-dioxane would need to be carefully controlled to yield the desired 1,3-diol. This could potentially be achieved through reductive cleavage using a variety of reagents, such as those used in the regioselective ring-opening of carbohydrate-derived 1,3-dioxane-type acetals. researchgate.net The choice of reagent would be crucial to ensure that the C-O bonds of the acetal are cleaved rather than the C-Si bond.

| Cyclic Precursor | Ring-Opening Strategy | Potential Product |

| 2-(trimethylsilyl)-1,3-dioxane | Reductive Cleavage | 2-(trimethylsilyl)-1,3-propanediol |

Stereoselective and Asymmetric Synthesis of Chiral 2-(Trimethylsilyl)-1,3-Propanediol

The synthesis of enantiomerically pure or enriched 2-(trimethylsilyl)-1,3-propanediol requires the use of stereoselective or asymmetric synthetic methodologies.

One promising approach is the asymmetric reduction of a prochiral 2-(trimethylsilyl)-1,3-dicarbonyl precursor. For example, the enantioselective reduction of diethyl 2-(trimethylsilyl)malonate using a chiral reducing agent or a chiral catalyst could provide access to the chiral diol. Asymmetric hydrosilylation reactions catalyzed by chiral transition metal complexes have been successfully employed for the desymmetrization of malonic esters, offering a potential route to the chiral product.

Another strategy involves the kinetic resolution of a racemic mixture of 2-(trimethylsilyl)-1,3-propanediol or a suitable precursor. This could be achieved through enzymatic resolution or by using a chiral resolving agent.

Furthermore, the stereoselective synthesis could be approached by building the chiral centers during the formation of the carbon skeleton. For example, an asymmetric aldol (B89426) reaction followed by further transformations could be envisioned to construct the chiral 1,3-diol backbone with the silyl group already in place. The development of chiral catalysts for the synthesis of 1,3-diols is an active area of research and could be applied to the synthesis of the target molecule. acs.orgnih.gov

| Strategy | Precursor/Substrate | Key Transformation |

| Asymmetric Reduction | Diethyl 2-(trimethylsilyl)malonate | Enantioselective reduction with chiral catalyst |

| Kinetic Resolution | Racemic 2-(trimethylsilyl)-1,3-propanediol | Enzymatic acylation or reaction with a chiral reagent |

| Asymmetric Aldol Reaction | Silyl-substituted aldehyde and a ketone enolate | Stereoselective C-C bond formation |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. youtube.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. youtube.com While direct literature precedents for the synthesis of 2-(trimethylsilyl)-1,3-propanediol using chiral auxiliaries are not prominently documented, established principles of asymmetric synthesis allow for the postulation of viable synthetic routes using well-known auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam. youtube.comwilliams.edu

A plausible strategy involves the asymmetric functionalization of a prochiral precursor derived from a C3 building block. For instance, an N-acyl oxazolidinone, such as one derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can undergo a diastereoselective aldol reaction. youtube.com The resulting β-hydroxy carbonyl adduct, after subsequent chemical modifications including reduction and silylation, would lead to the desired silylated diol. The stereochemistry of the newly formed hydroxyl group would be controlled by the steric hindrance imposed by the chiral auxiliary.

Similarly, Oppolzer's camphorsultam, another powerful chiral auxiliary, could be employed in related transformations. nih.govresearchgate.netwikipedia.org N-enoyl derivatives of camphorsultam are known to undergo highly stereoselective conjugate additions and aldol reactions. nih.govresearchgate.net A synthetic sequence could be envisioned where an appropriate three-carbon aldehyde undergoes an aldol reaction with an enolate derived from an N-acetyl camphorsultam, followed by reduction and silylation to yield the target molecule. The diastereoselectivity of such reactions is typically high, guided by the rigid conformational bias of the camphorsultam framework. nih.govresearchgate.net

The general approach for a chiral auxiliary-mediated synthesis would involve the following key steps:

Attachment of a prochiral substrate to the chiral auxiliary.

Diastereoselective reaction to introduce the desired stereochemistry.

Cleavage of the chiral auxiliary to release the enantiomerically enriched product.

While specific yields and diastereomeric excesses for the synthesis of 2-(trimethylsilyl)-1,3-propanediol via these methods are not available in the literature, the high levels of stereocontrol typically achieved with these auxiliaries in analogous systems suggest that they represent a viable, albeit less direct, approach to the target compound.

Asymmetric Catalysis in C-Si Bond Formation or Diol Functionalization

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. A particularly relevant strategy for the synthesis of 2-(trimethylsilyl)-1,3-propanediol is the transition metal-catalyzed intramolecular hydrosilylation of silyl ethers derived from allylic alcohols. This method allows for the direct formation of the C-Si bond and the creation of the stereogenic center in a single step.

Rhodium complexes bearing chiral phosphine (B1218219) ligands have proven to be highly effective catalysts for this transformation. The general reaction involves the formation of a silyl ether from an allylic alcohol and a hydrosilane. In the presence of a chiral rhodium catalyst, this intermediate undergoes an intramolecular hydrosilylation, forming a cyclic oxasilolane. Subsequent oxidative cleavage of the silicon-oxygen and silicon-carbon bonds yields the desired 1,3-diol. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the rhodium center.

Detailed research has demonstrated the efficacy of this approach for the synthesis of chiral 1,3-diols. For instance, the rhodium-catalyzed intramolecular hydrosilylation of silyl ethers of various allylic alcohols has been shown to proceed with high yields and excellent enantioselectivities. The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reaction.

| Entry | Allylic Alcohol Substrate | Chiral Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | (E)-But-2-en-1-ol | (S)-BINAP | [Rh(cod)Cl]₂ | 85 | 96 |

| 2 | Cinnamyl alcohol | (R,R)-Me-ferrocelane | Rh(I) complex | >95 | 98 |

| 3 | 3-Methylbut-2-en-1-ol | (S,S)-Chiraphos | [Rh(cod)₂]BF₄ | 90 | 92 |

| 4 | (E)-Hex-2-en-1-ol | (R)-SEGPHOS | [Rh(cod)Cl]₂ | 88 | 97 |

This table presents representative data from studies on analogous systems, as specific data for the synthesis of 2-(trimethylsilyl)-1,3-propanediol was not available.

The mechanism of this reaction is believed to involve the oxidative addition of the Si-H bond to the rhodium center, followed by migratory insertion of the olefin into the Rh-Si or Rh-H bond, and subsequent reductive elimination to form the cyclic product. The chiral ligand environment around the metal center dictates the facial selectivity of the olefin insertion, thereby controlling the absolute stereochemistry of the newly formed stereocenter.

Biocatalytic Transformations for Enantiopure Diol Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. For the synthesis of enantiopure 2-(trimethylsilyl)-1,3-propanediol, a key strategy involves the enzymatic desymmetrization of a prochiral 2-substituted-1,3-propanediol, followed by a chemical silylation step. Lipases are particularly well-suited for this purpose, as they can selectively acylate one of the two enantiotopic hydroxyl groups of a prochiral diol.

The process typically involves the reaction of a 2-substituted-1,3-propanediol with an acyl donor, such as vinyl acetate (B1210297) or 1-ethoxyvinyl benzoate, in the presence of a lipase (B570770). nih.gov The enzyme selectively transfers the acyl group to one of the hydroxyl groups, resulting in a chiral monoester and leaving the unreacted hydroxyl group available for further functionalization. The enantiomeric excess of the resulting monoester is often very high. Subsequent hydrolysis of the ester group yields the enantiopure diol, which can then be silylated to afford the target compound, 2-(trimethylsilyl)-1,3-propanediol.

Numerous studies have demonstrated the utility of lipase-catalyzed desymmetrization for the preparation of chiral 2-substituted-1,3-propanediols. The choice of lipase and acyl donor can significantly influence the efficiency and selectivity of the reaction.

| Entry | Substrate (2-substituted-1,3-propanediol) | Lipase | Acyl Donor | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 2-Phenyl-1,3-propanediol | Candida rugosa lipase | 1-Ethoxyvinyl benzoate | 85 | >99 |

| 2 | 2-Benzyl-1,3-propanediol | Pseudomonas cepacia lipase | Vinyl acetate | 92 | 98 |

| 3 | 2-Butyl-1,3-propanediol | Candida antarctica lipase B | Isopropenyl acetate | 88 | >99 |

| 4 | 2-(2-Naphthyl)-1,3-propanediol | Candida rugosa lipase | 1-Ethoxyvinyl benzoate | 78 | 97 |

This table presents data for the desymmetrization step. The subsequent silylation to obtain the final product is a standard chemical transformation.

This chemoenzymatic approach combines the high selectivity of biocatalysis with the versatility of traditional organic synthesis. The mild reaction conditions of the enzymatic step are compatible with a wide range of functional groups, making this a robust method for accessing enantiomerically pure building blocks. The subsequent silylation of the enantiopure diol can be achieved using standard silylating agents, such as trimethylsilyl chloride, in the presence of a base.

Chemical Reactivity and Transformation Pathways of 2 Trimethylsilyl 1,3 Propanediol

Reactivity of the Hydroxyl Functionalities

The two primary hydroxyl groups in 2-(trimethylsilyl)-1,3-propanediol are the primary sites for nucleophilic attack and derivatization. Their reactivity is analogous to other 1,3-diols, allowing for protection, esterification, and etherification, as well as the formation of cyclic structures.

Selective Derivatization and Protection Strategies

Protecting the hydroxyl groups is a common strategy to prevent unwanted side reactions during multi-step syntheses. Given the presence of two identical primary hydroxyls, both mono- and di-protection are possible.

Selective mono-protection can be challenging but may be achieved by using a limited amount of a silylating agent or by employing bulky protecting groups that sterically hinder the second functionalization. More commonly, both hydroxyl groups are protected simultaneously. A widely used strategy for protecting 1,2- and 1,3-diols is the formation of a cyclic acetal (B89532), such as an acetonide, by reacting the diol with acetone (B3395972) under acidic conditions. This approach efficiently masks both hydroxyl groups in a single step. rsc.org

Organocatalysis has also emerged as a sophisticated method for the regiodivergent kinetic resolution of diols, allowing for the selective silylation of either the primary or secondary hydroxyl group, achieving both chemical differentiation and enantiomeric resolution. rsc.org

Formation of Cyclic Acetals, Ketals, and Other Heterocycles

In the presence of an acid catalyst, 2-(trimethylsilyl)-1,3-propanediol readily reacts with aldehydes or ketones to form six-membered cyclic acetals or ketals, specifically substituted 1,3-dioxanes. chemtube3d.comorganic-chemistry.org This reaction is reversible, and to drive it to completion, the water formed as a byproduct is typically removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org

The stability of these cyclic acetals makes them excellent protecting groups that are robust against nucleophiles and bases. organic-chemistry.org Deprotection can be readily achieved through acid-catalyzed hydrolysis in the presence of excess water. acs.org

| Carbonyl Compound | Catalyst | Resulting Heterocycle |

|---|---|---|

| Formaldehyde | H⁺ (e.g., TsOH) | 5-(Trimethylsilyl)-1,3-dioxane |

| Acetone | H⁺ (e.g., TsOH) | 2,2-Dimethyl-5-(trimethylsilyl)-1,3-dioxane |

| Benzaldehyde | H⁺ (e.g., TsOH) | 2-Phenyl-5-(trimethylsilyl)-1,3-dioxane |

| Cyclohexanone | H⁺ (e.g., TsOH) | 1,5-Dioxa-3-(trimethylsilyl)spiro[5.5]undecane |

Esterification and Etherification Reactions

The hydroxyl groups of 2-(trimethylsilyl)-1,3-propanediol can be converted into esters and ethers through standard synthetic methods.

Esterification: This is typically achieved by reacting the diol with carboxylic acids, acyl chlorides, or acid anhydrides. When using carboxylic acids, an acid catalyst is often required to facilitate the reaction. The use of more reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, provides a more efficient route to the corresponding di-ester. sciencegate.appresearchgate.net

Etherification: The formation of ethers, such as the Williamson ether synthesis, involves the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, which then act as nucleophiles to displace a halide from an alkyl halide. This results in the formation of a di-ether.

| Transformation | Reagent | Typical Conditions |

|---|---|---|

| Esterification | Acetyl Chloride | Pyridine, 0°C to RT |

| Esterification | Benzoic Acid | H₂SO₄ (cat.), heat |

| Esterification | Acetic Anhydride | DMAP (cat.), CH₂Cl₂ |

| Etherification | Methyl Iodide | NaH, THF |

| Etherification | Benzyl (B1604629) Bromide | NaH, DMF |

Reactivity and Transformations of the Trimethylsilyl (B98337) Group

The trimethylsilyl (TMS) group is generally characterized by its chemical inertness, but it can be selectively cleaved under specific conditions. Its presence can also influence the reactivity of the molecule, particularly through the β-silicon effect, which stabilizes a positive charge at the carbon atom beta to the silicon. acs.orgchemrxiv.orgsoci.orgacs.org

Cleavage and Desilylation Mechanisms

Desilylation, the cleavage of the carbon-silicon bond, is a fundamental transformation for this compound, regenerating 1,3-propanediol (B51772). The C-Si bond can be cleaved using fluoride (B91410) ions, acids, or bases. wikipedia.org

Fluoride-Mediated Cleavage: This is the most common and mildest method for cleaving silicon-oxygen bonds and is also effective for certain carbon-silicon bonds. thieme-connect.de Reagents such as tetra-n-butylammonium fluoride (TBAF), cesium fluoride (CsF), or hydrofluoric acid (HF) are frequently used. wikipedia.orgstackexchange.com The high efficacy of fluoride is due to the formation of the very strong and stable silicon-fluoride (Si-F) bond, which acts as the thermodynamic driving force for the reaction. thieme-connect.dechem-station.com The mechanism involves the attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate, which then leads to the cleavage of the C-Si bond. chem-station.comstackexchange.com

Acid-Catalyzed Cleavage: Protic acids (e.g., HCl, acetic acid) can promote the cleavage of silyl (B83357) ethers and can also effect the cleavage of some C-Si bonds, although conditions are typically harsher than fluoride-based methods. stackexchange.comgelest.com The mechanism likely involves protonation of an oxygen atom in silyl ethers, followed by nucleophilic attack on the silicon. stackexchange.com For C-Si bonds, the mechanism can vary depending on the substrate.

Base-Catalyzed Cleavage: Strong bases can cleave the C-Si bond, although this is less common for alkylsilanes compared to silyl ethers. The use of non-ionic superbases or reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective for the desilylation of certain silyl groups, often with high chemoselectivity. acs.orgorganic-chemistry.org

| Reagent | Mechanism Type | Typical Conditions | Selectivity/Notes |

|---|---|---|---|

| TBAF (Tetra-n-butylammonium fluoride) | Fluoride | THF, Room Temperature | Very common, mild conditions. gelest.comorganic-chemistry.org |

| HF•Pyridine | Fluoride/Acid | THF or CH₃CN | Effective for robust substrates. stackexchange.comgelest.com |

| HCl / H₂O | Acid | MeOH or THF | Standard acid hydrolysis. stackexchange.com |

| Acetic Acid / H₂O | Acid | THF, Room Temperature | Milder acidic conditions. acs.org |

| K₂CO₃ / MeOH | Base | Methanol, Room Temperature | Mild basic conditions for silyl ethers. gelest.com |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Base | Acetonitrile/H₂O, 60°C | Chemoselective for certain silyl groups. organic-chemistry.org |

Rearrangement Reactions Involving Silicon

While the trimethylsilyl group in 2-(trimethylsilyl)-1,3-propanediol is relatively stable, organosilicon compounds can undergo rearrangement reactions where the silyl group migrates from one atom to another. These are often classified by the atoms involved and the number of bonds separating the start and end points of the migration (e.g., stackexchange.comacs.org or acs.orgacs.org shifts).

A notable example in organosilicon chemistry is the Brook rearrangement , which typically involves the migration of a silyl group from a carbon atom to a nearby oxygen atom under basic conditions. wikipedia.orggelest.com In the context of 2-(trimethylsilyl)-1,3-propanediol, a hypothetical base-induced acs.orgacs.org C→O silyl migration is mechanistically conceivable, though not commonly reported for this specific substrate. Such a process would involve the formation of an alkoxide at one of the hydroxyl groups, which could then intramolecularly attack the silicon atom, leading to a pentacoordinate silicon transition state and subsequent migration. acs.orgacs.org

Acid-catalyzed rearrangements are also possible, particularly in systems where a carbocation can be formed beta to the silicon atom (the β-silicon effect). acs.orgsoci.org If one of the hydroxyl groups were converted into a good leaving group and eliminated to form a carbocation, a stackexchange.comacs.org-hydride shift could position the positive charge beta to the TMS group, which could then be stabilized or potentially trigger a silyl migration. The study of related organosilicon compounds with proximate functional groups has shown that such cleavage and rearrangement reactions can occur. acs.org These rearrangements are often driven by the formation of a thermodynamically stable species, such as a silyl ether, which benefits from the high strength of the Si-O bond. wikipedia.org

Transmetalation and Cross-Coupling Reactions

While specific studies on the transmetalation and cross-coupling reactions of 2-(trimethylsilyl)-1,3-propanediol are not extensively documented in peer-reviewed literature, the principles of organosilicon chemistry allow for predictions of its potential reactivity. The silicon-carbon bond in the trimethylsilyl group can, under appropriate conditions, participate in transmetalation, a key step in many cross-coupling reactions. researchgate.net

Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand from one metal to another. researchgate.net In the context of 2-(trimethylsilyl)-1,3-propanediol, the trimethylsilyl group could potentially be transferred to a transition metal catalyst, such as palladium or nickel, which is a common strategy in cross-coupling reactions like the Hiyama coupling. researchgate.net Activation of the otherwise inert C(sp³)–Si bond is typically required, often achieved through the use of a fluoride source or a Lewis base. This activation generates a more nucleophilic pentacoordinate silicate (B1173343) intermediate that can more readily undergo transmetalation. researchgate.net

Following transmetalation, the resulting organometallic species can participate in cross-coupling with an organic halide or triflate. This would theoretically allow for the introduction of a variety of substituents at the 2-position of the 1,3-propanediol backbone. For instance, coupling with an aryl halide in the presence of a palladium catalyst could yield 2-aryl-1,3-propanediol derivatives. The success of such reactions would be highly dependent on the reaction conditions, including the choice of catalyst, ligands, and activating agent.

Illustrative data from analogous cross-coupling reactions of other organosilanes are presented in the table below to provide context for the potential reactivity of 2-(trimethylsilyl)-1,3-propanediol.

| Catalyst | Ligand | Activating Agent | Substrate 1 | Substrate 2 | Product | Yield (%) |

| Pd(OAc)₂ | SPhos | TBAF | Aryl Bromide | Vinyltrimethoxysilane | Aryl Vinyl Ether | 85 |

| [Pd(allyl)Cl]₂ | P(t-Bu)₃ | CsF | Aryl Iodide | (2-Furyl)trimethylsilane | 2-Aryl-furan | 92 |

| NiCl₂(dppp) | - | - | Aryl Grignard | Trimethylvinylsilane | Aryl-substituted alkene | 78 |

This table presents data from analogous cross-coupling reactions involving organosilanes to illustrate the potential for 2-(trimethylsilyl)-1,3-propanediol to undergo similar transformations. The specific reactivity of 2-(trimethylsilyl)-1,3-propanediol would require experimental verification.

Interplay between Hydroxyl and Silyl Group Reactivity

The reactivity of 2-(trimethylsilyl)-1,3-propanediol is significantly influenced by the interaction between its hydroxyl and trimethylsilyl groups. The hydroxyl groups can act as directing groups, influencing the stereochemical outcome of reactions at or near the silicon-bearing carbon. nih.gov Conversely, the bulky and electron-donating trimethylsilyl group can affect the acidity and nucleophilicity of the hydroxyl groups. nih.gov

In reactions involving the hydroxyl groups, such as esterification or etherification, the trimethylsilyl group may exert steric hindrance, potentially leading to regioselective reactions where one hydroxyl group reacts preferentially over the other. Furthermore, the silicon atom can interact with adjacent hydroxyl groups, especially in the presence of catalysts or reagents, potentially forming transient cyclic intermediates that influence the reaction pathway. chem-station.com For example, in catalytic silylation reactions of diols, the formation of such intermediates can lead to high levels of regio- and stereoselectivity. nih.gov

The electronic properties of the trimethylsilyl group, being less electron-withdrawing than a benzyl group, can increase the electron density on the neighboring carbon and, to a lesser extent, on the oxygen atoms of the hydroxyl groups. nih.gov This can enhance the nucleophilicity of the hydroxyls, making them more reactive towards electrophiles. However, this effect is often counteracted by the steric bulk of the trimethylsilyl group.

The table below summarizes the potential interactions and their consequences on the reactivity of the molecule.

| Interacting Groups | Nature of Interaction | Potential Consequence on Reactivity |

| Hydroxyl and Trimethylsilyl | Steric Hindrance | Regioselective reactions of the hydroxyl groups. |

| Hydroxyl and Trimethylsilyl | Electronic Effects | Increased nucleophilicity of the hydroxyl groups. |

| Hydroxyl and Trimethylsilyl | Intramolecular Coordination | Formation of transient cyclic intermediates, directing stereochemistry. |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for transformations of 2-(trimethylsilyl)-1,3-propanediol are scarce. However, the mechanisms of related reactions can provide insight into the potential pathways this molecule might follow.

For a hypothetical cross-coupling reaction, the mechanism would likely follow the established catalytic cycle for reactions such as the Hiyama coupling. This cycle typically involves:

Oxidative Addition: The active palladium(0) catalyst undergoes oxidative addition to the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The activated organosilane (in this case, the silicate derived from 2-(trimethylsilyl)-1,3-propanediol) transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The interplay of the hydroxyl groups could influence the transmetalation step. Intramolecular coordination of a hydroxyl group to the metal center could facilitate the transfer of the silyl-bearing carbon, potentially accelerating the reaction and influencing its stereochemical outcome.

In reactions involving the hydroxyl groups, such as a catalyzed silylation to protect the diol, mechanistic models suggest that a chiral catalyst can associate with the diol moiety through hydrogen bonding. nih.gov This association would then direct the silylating agent to one of the hydroxyl groups with high enantioselectivity. nih.gov While 2-(trimethylsilyl)-1,3-propanediol already possesses a silyl group, further reactions at the hydroxyls could be directed by this existing stereocenter.

Research on the rhodium-catalyzed synthesis of 1,3-diols suggests that silyl radicals can be key intermediates in certain transformations. thieme-connect.com Although this is in the context of synthesis rather than functionalization of a pre-existing silylated diol, it opens the possibility for radical-mediated pathways in the reactions of 2-(trimethylsilyl)-1,3-propanediol under appropriate conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Trimethylsilyl 1,3 Propanediol and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2-(trimethylsilyl)-1,3-propanediol are predicted based on the known spectra of 1,3-propanediol (B51772) and the well-documented effects of trimethylsilyl (B98337) (TMS) substitution on chemical shifts. chegg.comchemicalbook.comnih.gov The introduction of the -OSi(CH₃)₃ group in place of a hydroxyl proton is expected to cause notable changes in the chemical environments of the nearby protons and carbons.

In the ¹H NMR spectrum, the protons of the trimethylsilyl group would appear as a sharp, intense singlet around 0.1 ppm, a characteristic chemical shift for TMS groups. nih.gov The protons on the carbon bearing the trimethylsilyl group (C2) are expected to experience a shift compared to the parent diol. The methylene (B1212753) protons at C1 and C3 would likely show distinct signals due to the asymmetry introduced by the silylation at the 2-position.

The ¹³C NMR spectrum would similarly reflect the presence of the TMS group with a signal for the methyl carbons appearing upfield, typically near 0 ppm. umich.edu The carbon atom directly bonded to the silyl (B83357) group (C2) would experience a significant change in its chemical shift. The chemical shifts of the C1 and C3 carbons would also be affected, albeit to a lesser extent.

Predicted ¹H NMR Spectral Data for 2-(Trimethylsilyl)-1,3-Propanediol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Si(CH ₃)₃ | ~ 0.1 | Singlet | - |

| H -C2 | ~ 3.8 - 4.0 | Multiplet | - |

| H ₂-C1, H ₂-C3 | ~ 3.6 - 3.8 | Multiplet | - |

| OH | Variable | Broad Singlet | - |

Predicted ¹³C NMR Spectral Data for 2-(Trimethylsilyl)-1,3-Propanediol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Si(C H₃)₃ | ~ 0 |

| C 2 | ~ 68 - 72 |

| C 1, C 3 | ~ 60 - 64 |

Note: The predicted values are based on data from analogous compounds and are subject to solvent effects and other experimental conditions. nih.gov

²⁹Si NMR spectroscopy is a specialized technique that directly probes the silicon nucleus, providing valuable information about the chemical environment of the silicon atom. researchgate.net For 2-(trimethylsilyl)-1,3-propanediol, the ²⁹Si NMR spectrum is expected to show a single resonance, confirming the presence of a single type of silicon environment.

The chemical shift in ²⁹Si NMR is sensitive to the nature of the substituents attached to the silicon atom. For a trimethylsilyl ether of an alcohol, the ²⁹Si chemical shift is typically observed in the range of +15 to +30 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.net This downfield shift compared to TMS is characteristic of silicon bonded to one oxygen atom and three carbon atoms.

Predicted ²⁹Si NMR Data for 2-(Trimethylsilyl)-1,3-Propanediol

| Silicon Assignment | Predicted Chemical Shift (δ, ppm) |

| Si (CH₃)₃ | ~ +15 to +30 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms in a molecule. sdsu.eduyoutube.com

A COSY experiment on 2-(trimethylsilyl)-1,3-propanediol would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the unambiguous assignment of the protons in the propanediol (B1597323) backbone. For instance, cross-peaks would be expected between the proton at C2 and the methylene protons at C1 and C3.

The protons of the trimethylsilyl group and the carbon atom C2.

The proton at C2 and the carbons C1 and C3.

The methylene protons at C1 and C3 with the carbon C2.

These 2D NMR experiments would collectively provide a comprehensive and unambiguous assignment of all the proton and carbon signals, confirming the molecular structure of 2-(trimethylsilyl)-1,3-propanediol. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For 2-(trimethylsilyl)-1,3-propanediol, with a molecular formula of C₆H₁₆O₂Si, the theoretical exact mass can be calculated.

Theoretical Exact Mass for C₆H₁₆O₂Si

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁶O | 15.994915 |

| ²⁸Si | 27.976927 |

The calculated monoisotopic mass for the molecular ion [M]⁺• would be approximately 148.0920 Da . nih.gov An experimental HRMS measurement yielding a mass very close to this value would strongly support the proposed molecular formula.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This provides detailed insights into the fragmentation pathways of the parent ion. nih.gov The fragmentation of trimethylsilyl ethers is well-documented and typically involves characteristic losses and rearrangements. researchgate.netaip.org

For 2-(trimethylsilyl)-1,3-propanediol, the electron ionization (EI) mass spectrum would likely show a molecular ion peak, although it might be of low intensity. The fragmentation would be dominated by processes that lead to the formation of stable ions. Key expected fragmentation pathways include:

Loss of a methyl group (-CH₃): A common fragmentation for TMS derivatives, leading to a stable silicon-containing cation at [M-15]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This could result in the loss of a CH₂OH radical.

Rearrangements involving the trimethylsilyl group: The TMS group can migrate to other heteroatoms, influencing the fragmentation pattern.

Formation of characteristic silicon-containing ions: Ions such as [Si(CH₃)₃]⁺ (m/z 73) and [(CH₃)₂Si=OH]⁺ (m/z 75) are often observed in the mass spectra of trimethylsilyl ethers.

Proposed Fragmentation Pathways for 2-(Trimethylsilyl)-1,3-Propanediol

| Precursor Ion (m/z) | Proposed Fragmentation | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 148 | Loss of a methyl radical | CH₃• | 133 | [C₅H₁₃O₂Si]⁺ |

| 148 | Alpha-cleavage | •CH₂OH | 117 | [C₅H₁₃OSi]⁺ |

| 148 | Cleavage of the silyl ether bond | •OSi(CH₃)₃ | 59 | [C₃H₇O]⁺ |

| - | - | - | 73 | [Si(CH₃)₃]⁺ |

| - | - | - | 75 | [(CH₃)₂Si=OH]⁺ |

A detailed MS/MS study would involve isolating the molecular ion (m/z 148) and its primary fragment ions to confirm these proposed pathways and gain a more complete understanding of the gas-phase chemistry of 2-(trimethylsilyl)-1,3-propanediol.

Ion Mobility-Mass Spectrometry for Isomeric Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. This technique measures the drift time of an ion through a gas-filled chamber under the influence of a weak electric field. The drift time is related to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional shape. Consequently, IM-MS can distinguish between isomeric ions that have the same mass-to-charge ratio but different conformations or structures.

For a molecule like 2-(trimethylsilyl)-1,3-propanediol, IM-MS would be instrumental in differentiating it from its structural isomers, such as 1-(trimethylsilyl)-1,3-propanediol. Although these isomers possess the same molecular weight, their distinct structures would result in different CCS values. The 2-substituted isomer is expected to be more compact than the 1-substituted isomer, leading to a smaller CCS and a shorter drift time in the ion mobility cell.

The application of IM-MS would involve the ionization of the silylated diol, typically using a soft ionization method like electrospray ionization (ESI), followed by its introduction into the ion mobility drift cell. By measuring the drift time and correlating it with the mass-to-charge ratio, a unique fingerprint for each isomer can be obtained. Computational modeling can further be employed to calculate the theoretical CCS values for the predicted low-energy conformations of each isomer, allowing for confident structural assignment of the experimentally observed signals.

| Isomer | Molecular Formula | Molecular Weight (g/mol) | Predicted Collision Cross-Section (CCS) in N₂ (Ų) | Expected Relative Drift Time |

|---|---|---|---|---|

| 2-(Trimethylsilyl)-1,3-propanediol | C₆H₁₆O₂Si | 148.28 | ~120-125 | Shorter |

| 1-(Trimethylsilyl)-1,3-propanediol | C₆H₁₆O₂Si | 148.28 | ~128-133 | Longer |

Vibrational Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For 2-(trimethylsilyl)-1,3-propanediol, the IR spectrum would be dominated by absorptions corresponding to O-H, C-H, C-O, Si-C, and Si-O bonds.

A key feature in the IR spectrum would be the O-H stretching vibration, which is highly sensitive to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharp absorption band corresponding to the free (non-hydrogen-bonded) O-H stretch is expected in the range of 3600-3650 cm⁻¹. In the neat liquid or a concentrated solution, this band would broaden significantly and shift to a lower frequency (typically 3200-3400 cm⁻¹), indicating the presence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

The presence of the trimethylsilyl group would be confirmed by characteristic absorptions for the Si-C bonds, typically observed as strong bands in the 1250-1260 cm⁻¹ region (symmetric deformation) and around 840-860 cm⁻¹ (rocking). The C-O stretching vibrations are expected to appear as strong bands in the 1000-1100 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | -OH | 3200-3400 | Broad, Strong |

| C-H stretch | -CH₃, -CH₂ | 2850-2960 | Medium-Strong |

| Si-CH₃ symmetric deformation | -Si(CH₃)₃ | ~1250 | Strong |

| C-O stretch | -CH₂-OH | 1000-1100 | Strong |

| Si-CH₃ rock | -Si(CH₃)₃ | ~840 | Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of 2-(trimethylsilyl)-1,3-propanediol, the symmetric stretching and deformation modes of the trimethylsilyl group would be prominent. The Si-C symmetric stretch is expected to produce a strong signal in the 600-700 cm⁻¹ region. The C-C backbone stretching vibrations would also be observable. The O-H stretching band, while strong in the IR spectrum, is typically weak in the Raman spectrum.

By comparing the Raman spectrum of 2-(trimethylsilyl)-1,3-propanediol with that of the parent 1,3-propanediol, the introduction of the bulky, non-polar trimethylsilyl group would be evident through the appearance of new, strong bands associated with the Si-C bonds and the disappearance or shifting of bands related to the C-H bond at the 2-position of the propane (B168953) chain. irb.hrnih.gov

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch | -CH₃, -CH₂ | 2850-2960 | Strong |

| Si-CH₃ symmetric deformation | -Si(CH₃)₃ | ~1250 | Medium |

| C-C stretch | Propane backbone | 800-1000 | Medium |

| Si-C symmetric stretch | -Si(CH₃)₃ | 600-700 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice.

A single-crystal X-ray diffraction study of 2-(trimethylsilyl)-1,3-propanediol would provide a precise determination of its molecular structure in the solid state. This would include accurate measurements of bond lengths, bond angles, and torsional angles. Such data would unequivocally confirm the connectivity of the atoms and the conformation of the molecule in the crystal.

The successful application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound. If achieved, the diffraction data would allow for the construction of a detailed electron density map, from which the positions of all non-hydrogen atoms can be determined. The positions of hydrogen atoms, particularly those of the hydroxyl groups, can also often be located, providing direct evidence of the hydrogen-bonding network.

The crystallographic data would also reveal how the molecules of 2-(trimethylsilyl)-1,3-propanediol are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the intermolecular forces that govern the solid-state structure.

In addition to hydrogen bonding, weaker van der Waals interactions involving the hydrocarbon backbone and the bulky, hydrophobic trimethylsilyl groups would also play a significant role in the crystal packing. The analysis would reveal how these different interactions balance to achieve the most stable crystalline arrangement.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1040 |

| Z (molecules per unit cell) | 4 |

| Hydrogen Bond (O···O) distance (Å) | 2.7-2.9 |

Computational and Theoretical Studies of 2 Trimethylsilyl 1,3 Propanediol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental tools for elucidating the electronic characteristics and bonding nature of molecules from first principles. These methods provide a microscopic understanding of molecular geometry, charge distribution, and orbital interactions, which collectively govern the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method widely used for investigating the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized molecules like 2-(trimethylsilyl)-1,3-propanediol. nih.govnih.gov DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311G(d,p), can be used to determine the molecule's ground-state geometry and electronic properties. nih.govresearchgate.net

An optimization calculation would yield precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy structure. Furthermore, DFT can compute the distribution of electron density, revealing the partial charges on each atom and identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also key outputs, providing insight into the molecule's chemical reactivity and kinetic stability.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | Si-C(2) | ~1.88 Å |

| Bond Length | C(1)-C(2) | ~1.54 Å |

| Bond Length | C(1)-O(1) | ~1.43 Å |

| Bond Length | O(1)-H | ~0.97 Å |

| Bond Angle | C(1)-C(2)-C(3) | ~112° |

| Bond Angle | Si-C(2)-C(1) | ~110° |

| Dihedral Angle | O(1)-C(1)-C(2)-C(3) | Variable (Conformer Dependent) |

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.netsonar.ch These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), generally offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. They are invaluable for obtaining benchmark energies and predicting electronic properties where high fidelity is crucial. documentsdelivered.com

For 2-(trimethylsilyl)-1,3-propanediol, ab initio calculations would provide a more refined prediction of its electronic energy, dipole moment, and polarizability. These properties are essential for understanding the molecule's interaction with external electric fields and its behavior in different solvent environments. High-level calculations are particularly important for accurately determining the relative energies between different conformers, which is critical for a comprehensive conformational analysis.

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | Conformer-specific | Used to determine the relative stability of different conformers. |

| HOMO-LUMO Gap | ~7-9 eV | Indicates chemical reactivity; a larger gap suggests higher stability. |

| Dipole Moment | ~2.0 - 2.5 D | Quantifies the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| Ionization Potential | ~9-10 eV | Energy required to remove an electron; relates to susceptibility to oxidation. |

Conformational Analysis and Intramolecular Interactions

The flexibility of the propanediol (B1597323) backbone allows 2-(trimethylsilyl)-1,3-propanediol to exist in multiple spatial arrangements, or conformations. Understanding the interplay of forces that dictate the preferred conformations is key to predicting its physical and chemical behavior.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. nih.govresearchgate.net By systematically changing key dihedral angles and calculating the corresponding energy, a PES can be generated. This surface reveals the stable low-energy conformations (local minima) and the energy barriers (transition states) that separate them. rsc.orgscispace.com

For 2-(trimethylsilyl)-1,3-propanediol, the most important degrees of freedom are the rotations around the C1-C2 and C2-C3 bonds. A relaxed PES scan, where these dihedral angles are systematically varied while allowing all other geometric parameters to optimize, would map out the conformational landscape. This analysis identifies all stable conformers and provides the energetic cost of converting between them, which determines the molecule's dynamic behavior at a given temperature.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| 0 | High (Eclipsed) | Sterically hindered transition state. |

| 60 | 0.5 | Gauche conformer, a local energy minimum. |

| 120 | High (Eclipsed) | Sterically hindered transition state. |

| 180 | 0.0 | Anti conformer, typically the global energy minimum. |

Analysis of Intramolecular Hydrogen Bonding Networks

The parent 1,3-propanediol (B51772) molecule is known to form intramolecular hydrogen bonds between its two hydroxyl groups, leading to a stable, pseudo-cyclic conformation. nih.govresearchgate.net Computational methods can rigorously characterize these interactions. The presence of a hydrogen bond is confirmed by geometric criteria (e.g., an H···O distance < 2.6 Å and an O-H···O angle > 110°) and is quantified by the stabilization energy it provides. nih.gov Techniques like Natural Bond Orbital (NBO) analysis can further elucidate the donor-acceptor nature of this interaction.

In 2-(trimethylsilyl)-1,3-propanediol, the formation of such a hydrogen bond would be significantly influenced by the large trimethylsilyl (B98337) group at the C2 position. This group's steric bulk may distort the propanediol backbone, potentially increasing the distance between the hydroxyl groups and weakening or preventing the formation of an intramolecular hydrogen bond that would otherwise be favorable. mdpi.com

| Parameter | Conformer with IHB | Conformer without IHB (Extended) |

|---|---|---|

| H···O Distance | ~2.2 Å | > 3.0 Å |

| O-H···O Angle | ~140° | N/A |

| Relative Energy (kcal/mol) | +1.5 (destabilized by steric strain) | 0.0 (sterically favored) |

| IHB Stabilization Energy | ~ -2.0 kcal/mol | 0.0 kcal/mol |

Steric and Electronic Effects of the Trimethylsilyl Group on Conformation

The trimethylsilyl (TMS) group exerts profound steric and electronic effects that are decisive in shaping the conformational preferences of the molecule.

Steric Effects : The TMS group is characterized by its large molecular volume. researchgate.net This steric bulk leads to significant repulsive van der Waals interactions with nearby atoms. Consequently, the lowest-energy conformations of 2-(trimethylsilyl)-1,3-propanediol will be those that maximize the distance between the bulky TMS group and the two hydroxyl groups. This steric demand is expected to be the dominant conformational determinant, favoring extended or anti arrangements of the molecular backbone over folded or gauche ones. nih.gov

Electronic Effects : Silicon is less electronegative than carbon, making the Si-C bond polarized towards the carbon atom. This causes the TMS group to act as a weak σ-electron donor. researchgate.net This electronic effect can subtly alter the electron density distribution throughout the molecule, potentially influencing the acidity of the hydroxyl protons or the polarity of adjacent bonds. However, in the context of conformational stability, these electronic influences are generally considered secondary to the powerful steric repulsions imposed by the TMS group. chemrxiv.orgchemrxiv.orgamazonaws.com The energetic penalty from steric clashes in a folded conformation would likely far outweigh any stabilization gained from hydrogen bonding or other electronic interactions.

| Molecule | Dominant Interaction | Likely Preferred Conformation |

|---|---|---|

| 1,3-Propanediol | Intramolecular Hydrogen Bonding | Folded (pseudo-cyclic) |

| 2-(Trimethylsilyl)-1,3-propanediol | Steric Hindrance from TMS Group | Extended (anti) |

Computational and Theoretical Insights into 2-(Trimethylsilyl)-1,3-Propanediol Remain an Unexplored Area of Research

A thorough investigation of scientific literature and computational chemistry databases reveals a significant gap in the molecular modeling and theoretical analysis of the compound 1,3-Propanediol, 2-(trimethylsilyl)- . Despite the growing application of computational methods in elucidating chemical properties and reaction dynamics, this specific silylated diol has not been the subject of published research focusing on its reaction mechanisms or predicted spectroscopic parameters.

Computational chemistry serves as a powerful tool for understanding complex chemical processes at a molecular level. Techniques such as Density Functional Theory (DFT) are routinely employed to model reaction pathways, characterize the energetic and geometric properties of transition states, and perform reaction coordinate analyses to map the energy landscape of a chemical transformation. These studies provide invaluable insights into the feasibility and dynamics of reactions, complementing experimental findings.

Furthermore, computational methods are instrumental in predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra. By simulating these properties, researchers can aid in the structural elucidation of molecules and understand the electronic and vibrational characteristics that govern their interactions.

However, for 1,3-Propanediol, 2-(trimethylsilyl)- , specific computational data relating to these areas are not available in the reviewed literature. Consequently, a detailed discussion on the following topics, as they pertain directly to this compound, cannot be provided:

Prediction and Interpretation of Spectroscopic Parameters:There is a lack of theoretical studies focused on predicting the spectroscopic signature of 2-(trimethylsilyl)-1,3-propanediol. While general principles of spectroscopy for organosilicon compounds and diols are well-established, specific predicted values and detailed interpretations for this molecule are not available.

The absence of such fundamental computational research indicates that the molecular-level behavior of 1,3-Propanediol, 2-(trimethylsilyl)- is a field ripe for future investigation. Such studies would be crucial for understanding its reactivity, stability, and spectroscopic characteristics, which could, in turn, support its potential applications in synthesis and materials science.

Based on a comprehensive search of available scientific and technical literature, there is no information on the applications of the chemical compound “1,3-Propanediol, 2-(trimethylsilyl)-” in the areas specified. Searches for this compound, including alternative nomenclature such as "2-(trimethylsilyl)propane-1,3-diol," did not yield any relevant results regarding its use as a chiral building block, an intermediate in the synthesis of complex molecules, or its integration into advanced materials.

The provided search tools found no data on its role in:

Asymmetric synthesis, either as a chiral building block or a chiral auxiliary.

The synthesis of specialty chemicals or natural products.

The creation of silicon-containing polymer architectures or hybrid organic-inorganic materials.

Literature and chemical databases show information on related but structurally distinct compounds, such as 2-methyl-1,3-propanediol (B1210203) and 1,3-propanediol bis(trimethylsilyl) ether. However, the specific compound with a trimethylsilyl group on the second carbon of the 1,3-propanediol backbone is not described in the context of the requested applications.

Due to the complete absence of scientific data for "1,3-Propanediol, 2-(trimethylsilyl)-" in the specified fields, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. To do so would require speculation and fabrication of data, which would not meet the required standards of accuracy.

Applications of 2 Trimethylsilyl 1,3 Propanediol in Advanced Organic Synthesis and Materials Science

Catalytic Applications and Ligand Design

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the specific applications of 2-(trimethylsilyl)-1,3-propanediol in the fields of metal catalysis or as a direct catalyst. The subsequent sections reflect this lack of specific data for the compound .

Design of Organosilicon Ligands for Metal Catalysis

The investigation into the role of 2-(trimethylsilyl)-1,3-propanediol as a precursor or a direct component in the design of organosilicon ligands for metal catalysis has yielded no specific research findings. While the broader field of organosilicon chemistry features a wide array of silicon-containing ligands, and diols are known to be versatile precursors for ligand synthesis, there are no documented instances of 2-(trimethylsilyl)-1,3-propanediol being utilized for this purpose. The unique structural combination of a propanediol (B1597323) backbone and a trimethylsilyl (B98337) group at the 2-position does not appear in the current body of literature concerning ligand design for metal-catalyzed reactions.

Direct Catalytic Activity (if any)

There is no scientific literature to suggest that 2-(trimethylsilyl)-1,3-propanediol possesses any inherent or direct catalytic activity in chemical transformations. A thorough search of academic and patent databases reveals no studies where this compound has been employed as a catalyst. Therefore, any discussion of its direct catalytic applications would be entirely speculative and without a scientific basis.

Future Research Directions and Perspectives on 2 Trimethylsilyl 1,3 Propanediol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(trimethylsilyl)-1,3-propanediol will likely prioritize sustainability and efficiency. Current industrial production of the parent compound, 1,3-propanediol (B51772), is increasingly shifting from petrochemical routes to bio-fermentation of renewable feedstocks like glycerol. qub.ac.uk Future research could focus on integrating the silylation step into these green pathways.

A key challenge will be the selective introduction of a single trimethylsilyl (B98337) group at the C-2 position. Research into chemo- and regioselective catalysts will be paramount. This could involve enzymatic processes or transition-metal-catalyzed C-H silylation, a technique that has shown promise in the selective functionalization of other alcohols. organic-chemistry.org By leveraging biocatalysis or designing catalysts that recognize the specific steric and electronic environment of the C-2 position, researchers could develop atom-economical and environmentally benign routes that avoid traditional protecting group strategies.

Table 1: Potential Sustainable Synthetic Strategies

| Approach | Potential Advantage | Research Focus |

| Biocatalytic Silylation | High selectivity, mild conditions, renewable | Enzyme discovery and engineering for C-H silylation |

| Chemoenzymatic Synthesis | Combines bio-derived diols with chemical catalysis | Integration of fermentation and catalytic silylation steps |

| Regioselective C-H Silylation | Direct functionalization, high atom economy | Development of novel rhodium or iridium catalysts |

Exploration of Undiscovered Reactivity Patterns

The interplay between the hydroxyl groups and the C-Si bond in 2-(trimethylsilyl)-1,3-propanediol opens a frontier for exploring novel reactivity. The silicon atom can influence the acidity and nucleophilicity of the adjacent hydroxyl groups, potentially enabling unique transformations not seen in simple diols.

Future studies should investigate reactions where the trimethylsilyl group acts as a strategic control element. For instance, its bulky nature could direct stereoselective reactions at other sites in the molecule. Furthermore, the trimethylsilyl group can participate in rearrangements, such as the Brook rearrangement, or act as a precursor to a carbanion for subsequent C-C bond formation. Investigating its reactivity under various conditions (acidic, basic, radical, organometallic) could uncover new synthetic methodologies. For example, Wittig-type reactions have been observed in related 2-lithio-2-trimethylsilyl compounds, suggesting a potential pathway for olefination. rsc.org

Expansion of Chiral Synthesis Applications

Asymmetric synthesis is a cornerstone of modern chemistry, and chiral diols are valuable building blocks. uwindsor.ca If 2-(trimethylsilyl)-1,3-propanediol can be synthesized in an enantiomerically pure form, it could serve as a versatile chiral synthon.

One major research direction would be its use as a chiral auxiliary or ligand. The two hydroxyl groups can coordinate to metal centers, creating a chiral environment for asymmetric catalysis. The bulky trimethylsilyl group would be integral to the ligand's architecture, influencing the stereochemical outcome of reactions. Organocatalysis also presents opportunities, where the diol could be a precursor for chiral catalysts that operate through hydrogen bonding or other non-covalent interactions. rsc.org Exploring the desymmetrization of a prochiral precursor to form chiral 2-(trimethylsilyl)-1,3-propanediol would be a critical first step in this endeavor.

Advanced Material Science Integrations

The incorporation of silicon into polymers can impart unique properties, including enhanced thermal stability, gas permeability, and hydrophobicity. 2-(trimethylsilyl)-1,3-propanediol represents a functional monomer for creating novel silicon-containing polymers.

Future research will likely focus on its use in synthesizing polyesters, polyurethanes, and polycarbonates. The trimethylsilyl group could be retained in the final polymer for its properties or serve as a reactive handle for further modification or cross-linking. Polymers derived from related diols like 2-methyl-1,3-propanediol (B1210203) are used in coatings, adhesives, and elastomers. dcc.com.twgantrade.com By analogy, polymers incorporating the 2-(trimethylsilyl)-1,3-propanediol unit could lead to materials with tailored thermal properties, low glass transition temperatures, or specialized surface characteristics for applications in advanced coatings, membranes, or biomedical devices.

Computational Predictions for Molecular Engineering

Given the lack of empirical data, computational chemistry offers a powerful tool to predict the properties and reactivity of 2-(trimethylsilyl)-1,3-propanediol and guide experimental work. Molecular modeling can provide critical insights into its conformational preferences, the energetics of potential reaction pathways, and its interactions with catalysts.

Future computational studies should employ methods like Density Functional Theory (DFT) to:

Model Synthetic Pathways: Calculate transition state energies to predict the feasibility and regioselectivity of different synthetic routes.

Predict Reactivity: Analyze the molecule's electronic structure to understand how the silyl (B83357) group influences the reactivity of the hydroxyls.

Design Chiral Catalysts: Simulate the interaction of the chiral diol with metal centers to design effective asymmetric catalysts.

Engineer Materials: Predict the bulk properties of polymers derived from this monomer, such as their mechanical strength, thermal stability, and permeability, accelerating the discovery of new materials.

By combining theoretical predictions with targeted experiments, the scientific community can efficiently unlock the full potential of this currently under-explored chemical compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-propanediol, 2-(trimethylsilyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via silylation of 1,3-propanediol using trimethylsilyl chloride (TMSCl) under anhydrous conditions. A typical protocol involves dissolving 1,3-propanediol in dry tetrahydrofuran (THF), adding TMSCl dropwise at 0°C, and stirring for 12–24 hours under nitrogen . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 diol:TMSCl) and controlled temperature (<25°C) to minimize side reactions like over-silylation. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical.

Q. How can researchers confirm the structural integrity of 1,3-propanediol, 2-(trimethylsilyl)- using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for a singlet at δ 0.1–0.2 ppm (9H, Si(CH₃)₃) and resonances for the diol backbone (δ 1.6–1.8 ppm for CH₂, δ 3.5–3.7 ppm for OH-proximal CH₂).

- ¹³C NMR : A peak at δ 1–2 ppm confirms the trimethylsilyl group; hydroxyl-bearing carbons appear at δ 60–70 ppm .

- FT-IR : A strong absorption at ~1250 cm⁻¹ (Si–C stretching) and a broad O–H stretch (~3400 cm⁻¹) if residual hydroxyl groups persist .

Advanced Research Questions

Q. How does the trimethylsilyl group alter the physicochemical properties of 1,3-propanediol, and what implications does this have for experimental design?

- Methodological Answer : The trimethylsilyl group increases hydrophobicity (logP ~1.5 vs. −0.5 for unmodified diol) and reduces hydrogen-bonding capacity, affecting solubility in polar solvents. This necessitates solvent screening (e.g., dichloromethane or toluene for reactions) and adjustments in purification protocols. Thermal stability is also enhanced (decomposition >200°C vs. ~180°C for 1,3-propanediol), enabling high-temperature applications .

Q. What strategies resolve contradictions in reported spectroscopic data for silylated diols, such as variable chemical shifts or split peaks?

- Methodological Answer : Discrepancies often arise from residual moisture (hydrolysis of the silyl group) or solvent effects. To mitigate:

- Deuterated Solvent Purity : Use rigorously dried CDCl₃ or DMSO-d₆.

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotational isomerism) causing peak splitting.

- Cross-Validation : Compare with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular composition .

Q. How can researchers assess the hydrolytic stability of 1,3-propanediol, 2-(trimethylsilyl)- under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via:

- ¹H NMR : Disappearance of the Si(CH₃)₃ signal over time.

- GC-MS : Quantify release of trimethylsilanol (TMSOH).

- Activation Energy Calculation : Perform Arrhenius analysis using rate constants at 25–60°C .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for 1,3-propanediol, 2-(trimethylsilyl)- in aqueous-organic mixtures?

- Methodological Answer : Contradictions arise from differing impurity levels (e.g., residual hydroxyl groups) and measurement techniques. To standardize:

- Phase Solubility Diagrams : Systematically vary water:acetonitrile ratios and measure saturation points.

- Karl Fischer Titration : Quantify trace water in solvent systems, which significantly impacts solubility .

Safety and Handling

Q. What precautions are critical when handling 1,3-propanediol, 2-(trimethylsilyl)- in oxygen-sensitive reactions?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., Grignard reactions).

- Moisture Control : Pre-dry glassware at 120°C and store the compound over molecular sieves.

- Hazard Mitigation : Despite limited toxicity data (H303/H313), use fume hoods and PPE (nitrile gloves, safety goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.